molecular formula C11H16N2O2 B2470352 tert-Butyl (5-methylpyridin-3-yl)carbamate CAS No. 631910-23-1

tert-Butyl (5-methylpyridin-3-yl)carbamate

Cat. No.: B2470352
CAS No.: 631910-23-1
M. Wt: 208.261
InChI Key: XYPVJWFXUXXBOT-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Contemporary Chemical Synthesis

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. chemimpex.compipzine-chem.com Its presence in a multitude of natural products, including vitamins and alkaloids, underscores its biological relevance. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, enabling it to interact with biological targets. This has led to the incorporation of pyridine moieties into a vast number of FDA-approved drugs. chemimpex.compharmaffiliates.com

In chemical synthesis, the pyridine scaffold offers a robust and versatile platform for the construction of complex molecules. orgsyn.org Its aromatic nature allows for a variety of substitution patterns, providing chemists with the tools to fine-tune the electronic and steric properties of the resulting compounds. The adaptability of the pyridine ring makes it a sought-after component in the design of new therapeutic agents, agrochemicals, and functional materials. chemimpex.com

Role of Carbamate (B1207046) Functional Groups in Molecular Design and Transformations

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is another cornerstone of modern organic chemistry. Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their resemblance to peptide bonds. chemsrc.com These characteristics have made them invaluable in drug design, where they can serve as key interacting moieties with biological targets or as stable linkers within a larger molecule.

Furthermore, the tert-butoxycarbonyl (Boc) group, a type of carbamate, is one of the most widely used protecting groups for amines in organic synthesis. organic-chemistry.org The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for the selective modification of other parts of a molecule while the amine functionality remains masked. The strategic use of Boc protection is a fundamental tactic in the multi-step synthesis of complex organic molecules, including pharmaceuticals.

Overview of tert-Butyl (5-methylpyridin-3-yl)carbamate within the Landscape of Chemical Research

This compound emerges at the intersection of the well-established significance of both the pyridine scaffold and the carbamate functional group. While extensive research dedicated solely to this specific molecule is not widely documented in publicly available literature, its chemical structure points to its role as a valuable building block in organic synthesis.

The compound is essentially a Boc-protected form of 3-amino-5-methylpyridine (B1272045). 3-Amino-5-methylpyridine itself is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com By protecting the reactive amino group, this compound allows for chemical modifications to be made at other positions of the pyridine ring without interference from the amine.

The synthesis of this compound would typically involve the reaction of 3-amino-5-methylpyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. google.com This straightforward protection step transforms the nucleophilic amine into a stable carbamate, thereby facilitating subsequent synthetic transformations.

While specific research findings on the direct applications of this compound are limited, its utility can be inferred from the numerous studies on analogous pyridine carbamates. These compounds are frequently employed in cross-coupling reactions and other transformations to build more complex molecular frameworks for drug discovery and materials science.

PropertyValue
IUPAC Name 5-methylpyridin-3-amine
CAS Number 3430-19-1
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Melting Point 59-63 °C
Appearance Solid

Data for 3-amino-5-methylpyridine.

Properties

IUPAC Name

tert-butyl N-(5-methylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPVJWFXUXXBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 5 Methylpyridin 3 Yl Carbamate and Its Derivatives

Direct Synthesis Strategies for tert-Butyl (5-methylpyridin-3-yl)carbamate

The direct synthesis of this compound primarily involves the protection of the amino group of 3-amino-5-methylpyridine (B1272045). This transformation is crucial for modulating the reactivity of the pyridine (B92270) ring and enabling further functionalization.

N-Protection of Aminopyridines via tert-Butoxycarbonylation

The most common method for the synthesis of this compound is the N-protection of 3-amino-5-methylpyridine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction, known as tert-butoxycarbonylation, is widely employed due to its efficiency and the stability of the resulting carbamate (B1207046) protecting group under various conditions. semanticscholar.orgorgsyn.org The Boc group is favored for its resistance to basic and nucleophilic reagents, making it an ideal choice for multi-step syntheses. semanticscholar.org

The reaction is typically carried out by treating the aminopyridine with Boc₂O in the presence of a base. The choice of solvent and base can influence the reaction rate and yield. Common solvents include acetonitrile (B52724), dichloromethane, and tert-butyl alcohol. semanticscholar.orgorgsyn.org While the reaction can proceed without a catalyst, the use of a Lewis acid or a base can significantly accelerate the transformation. semanticscholar.org

Table 1: Reaction Conditions for tert-Butoxycarbonylation of Aminopyridines
Amine SubstrateReagentCatalyst/BaseSolventTemperatureYieldReference
3-Amino-5-methylpyridineDi-tert-butyl dicarbonateTriethylamineDichloromethaneRoom TemperatureHighGeneral Procedure
Various AminesDi-tert-butyl dicarbonateYttria-zirconiaAcetonitrileRoom TemperatureExcellent semanticscholar.org
L-PhenylalanineDi-tert-butyl dicarbonateSodium Hydroxidetert-Butyl alcohol/WaterRoom Temperature95-97% orgsyn.org

Utilization of Strong Bases (e.g., Sodium Hexamethyldisilazide) in Pyridine Functionalization

Strong, non-nucleophilic bases play a crucial role in the functionalization of pyridine rings by enabling deprotonation at specific positions. Sodium hexamethyldisilazide (NaHMDS) is a powerful base frequently used in organic synthesis for such purposes. wikipedia.orgsci-hub.secommonorganicchemistry.com Its steric bulk minimizes nucleophilic attack, allowing for selective deprotonation reactions. sci-hub.se

In the context of pyridine carbamates, NaHMDS can be employed to deprotonate the pyridine ring, generating a nucleophilic species that can then react with various electrophiles. This strategy allows for the introduction of substituents at positions that are not easily accessible through other means. The choice of solvent is critical, as it can influence the aggregation state and reactivity of NaHMDS. nih.gov Solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are commonly used. commonorganicchemistry.com

Chemoenzymatic Approaches for the Synthesis of Chiral Pyridine and Piperidine (B6355638) Carbamate Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to produce complex chiral molecules with high enantiopurity. This approach is particularly valuable for the synthesis of chiral pyridine and piperidine carbamate analogues, which are important scaffolds in medicinal chemistry.

Biocatalytic Transformations Employing Transaminases in Chiral Synthesis

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comresearchgate.netscienceopen.com This biocatalytic transformation is a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.govresearchgate.net The use of ω-transaminases is particularly advantageous as they can accept a wide range of substrates. mdpi.com

For the synthesis of chiral analogues of this compound, a prochiral ketone precursor could be subjected to an asymmetric amination reaction catalyzed by a transaminase. The resulting chiral amine can then be protected with a Boc group to yield the desired chiral carbamate. The efficiency of the transamination reaction can be influenced by factors such as the choice of amine donor, pH, and temperature. researchgate.net

Table 2: Key Features of Transaminase-Mediated Chiral Amine Synthesis
ParameterDescriptionSignificanceReference
Enzyme Typeω-Transaminases are commonly used.Broad substrate scope and high stereoselectivity. mdpi.com
Reaction TypeAsymmetric synthesis from prochiral ketones or kinetic resolution of racemic amines.Provides access to enantiomerically pure amines. mdpi.com
Amine DonorIsopropylamine or L-alanine are frequently used.Drives the reaction equilibrium towards product formation. researchgate.net
CofactorPyridoxal-5'-phosphate (PLP) is required.Essential for the catalytic activity of the enzyme. mdpi.com

Stereoselective Construction of Chiral Centers in Related Pyridine/Piperidine Scaffolds

The stereoselective synthesis of chiral piperidine scaffolds, which can be derived from pyridine precursors, is of great interest in drug discovery. nih.gov Chemoenzymatic methods offer elegant solutions for establishing stereocenters in these heterocyclic systems. For instance, the enzymatic kinetic resolution of racemic intermediates can provide access to enantiomerically enriched building blocks. researchgate.net

One strategy involves the partial reduction of the pyridine ring to a dihydropyridine, followed by an enantioselective transformation. nih.gov Subsequent chemical modifications can then lead to the desired chiral piperidine carbamate. The combination of enzymatic steps with traditional organic synthesis allows for the efficient construction of complex chiral molecules. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Diverse Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of diverse derivatives of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups onto the pyridine ring.

To utilize cross-coupling strategies, the pyridine ring of this compound must first be halogenated, typically at the 2-, 4-, or 6-position. The resulting halo-pyridine carbamate can then serve as a substrate in various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. Palladium-based catalysts are most commonly employed for these transformations. chemrxiv.org The Boc-protected amino group often acts as a directing group, influencing the regioselectivity of the coupling reaction. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Directed sp3 Arylation Methodologies for Benzylic Positions of Pyridines

While this compound itself does not have a benzylic position, its derivatives could be designed to include one. Directed sp3 C-H arylation methodologies are crucial for modifying such positions. In related systems, palladium-catalyzed reactions have been successfully employed for the γ-arylation of amino acid derivatives bearing a removable N-(2-pyridyl)sulfonyl directing group. rsc.org This approach allows for the selective functionalization of a C(sp3)–H bond located at a distance from the directing group. A similar strategy could be envisioned for derivatives of the target compound, where a directing group guides a catalyst to a specific benzylic C-H bond for arylation.

Application of Suzuki-Miyaura Cross-Coupling in Pyridine Carbamate Scaffold Derivatization

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. While direct Suzuki-Miyaura coupling of the C-N bond of a carbamate on a pyridine ring is not a standard transformation, the reaction is highly effective for coupling aryl halides or triflates with boronic acids. Therefore, halogenated derivatives of this compound would be excellent substrates for this reaction.

Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for aryl carbamates, proceeding through the activation of the aryl carbon-oxygen bond. nih.gov This methodology has been successfully applied to 3-pyridyl-carbamates, allowing for their efficient cross-coupling with various organoboron species. nih.gov This suggests that a suitably functionalized this compound could undergo Suzuki-Miyaura coupling to introduce a wide range of substituents onto the pyridine ring. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivities in these transformations. mdpi.comrsc.org

Organometallic Reagent Applications in Pyridine Ring Functionalization

Lithiation Strategies and Electrophilic Trapping in Pyridine Carbamate Systems

Directed ortho-metalation, using organolithium reagents, is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. The carbamate group in this compound could serve as a directing group for lithiation, facilitating the deprotonation of an adjacent C-H bond on the pyridine ring. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce new functional groups.

Studies on N-Boc-3-phenyltetrahydroisoquinoline have demonstrated that lithiation can occur at positions adjacent to the nitrogen-bearing substituent, with the regioselectivity being influenced by the reaction conditions. researchgate.net For this compound, lithiation would be expected to occur at the C-4 position, directed by the carbamate group. The resulting lithiated intermediate could then react with electrophiles such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides to yield a range of functionalized products.

Synthetic Routes to Halogenated and Aminated Pyridine Carbamate Analogues

The synthesis of halogenated and aminated analogues of this compound is essential for creating a diverse library of compounds for further derivatization, for instance via Suzuki-Miyaura coupling.

Halogenation: Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, various methods have been developed for the regioselective halogenation of pyridines. These methods often involve the use of N-oxides or specific directing groups to control the position of halogenation. For the synthesis of a chlorinated analogue, a multi-step sequence starting from a suitable precursor like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate could be employed. google.com

Amination: The introduction of an amino group onto the pyridine ring can be achieved through several methods. One common approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. Alternatively, nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor with an amine or ammonia (B1221849) can be effective, particularly if the pyridine ring is activated with electron-withdrawing groups. The synthesis of related aminated carbamates has been achieved through a multi-step process involving acylation, nucleophilic substitution, and reduction. researchgate.net

Structural Analysis and Spectroscopic Characterization of Tert Butyl 5 Methylpyridin 3 Yl Carbamate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1H and 13C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Unambiguous Assignment using 1H NMR and 13C NMR Spectroscopy

The 1H and 13C NMR spectra of tert-Butyl (5-methylpyridin-3-yl)carbamate are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals for the tert-butyl group, the pyridine (B92270) ring protons, the carbamate (B1207046) N-H proton, and the methyl group on the pyridine ring. The anticipated chemical shifts (δ) in a solvent like CDCl₃ are based on typical values for these functional groups. For instance, the nine equivalent protons of the tert-butyl group would appear as a sharp singlet around 1.5 ppm. The methyl group protons on the pyridine ring would also produce a singlet, expected around 2.3 ppm. The three aromatic protons on the pyridine ring would appear at lower field (further downfield), typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents. The carbamate N-H proton usually appears as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, eleven distinct signals are expected. The carbonyl carbon of the carbamate group is typically found in the 150-155 ppm region. The quaternary carbon of the tert-butyl group appears around 80 ppm, while its three methyl carbons produce a single signal near 28 ppm. The pyridine ring carbons are observed in the aromatic region (approximately 120-150 ppm), and the methyl carbon attached to the ring would be found at a higher field, around 18-22 ppm. The specific assignments can be confirmed using techniques like HSQC.

A close analogue, tert-butyl m-tolylcarbamate, shows characteristic ¹H NMR signals for the tert-butyl group at 1.55 ppm and the methyl group at 2.35 ppm. Its ¹³C NMR spectrum displays signals for the carbamate carbonyl at 152.80 ppm, the quaternary tert-butyl carbon at 80.30 ppm, the tert-butyl methyls at 28.30 ppm, and the aromatic methyl at 21.40 ppm, supporting the predicted values for the target compound. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2~8.2~145
Pyridine-C3-~135
Pyridine-H4~7.8~138
Pyridine-C5-~132
Pyridine-H6~8.1~142
5-Methyl (-CH₃)~2.3~18
Carbamate (N-H)~6.5 (broad)-
Carbonyl (C=O)-~153
Quaternary C (t-Bu)-~81
Methyls (t-Bu)~1.5~28

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Overlapping Signals

When one-dimensional spectra have overlapping signals or complex splitting patterns, two-dimensional (2D) NMR experiments are invaluable for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, allowing for the definitive assignment of H2, H4, and H6. For example, the H4 proton would show a correlation to the H2 proton and the H6 proton (through longer-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. An HSQC spectrum would show a correlation peak for each C-H bond, directly linking the signals in the ¹H spectrum to the signals in the ¹³C spectrum. This would unequivocally assign the carbons of the pyridine ring (C2, C4, C6) and the methyl group by correlating them to their respective attached protons.

The use of COSY and HSQC is a standard and essential methodology for the complete and accurate structural elucidation of complex organic molecules, including substituted pyridine derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₁H₁₆N₂O₂.

Calculated Monoisotopic Mass: 208.1212 g/mol

An HRMS analysis would be expected to yield an m/z value that matches this calculated mass to within a few parts per million (ppm), thereby confirming the molecular formula. A common fragmentation pattern for tert-butyl carbamates (Boc-protected amines) involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da), which would result in significant fragment ions that could be observed in the mass spectrum. nist.gov

Hyphenated Techniques such as LC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of synthesizing or analyzing this compound, LC-MS is invaluable. It can be used to monitor the progress of a reaction by separating the target compound from starting materials and byproducts. mdpi.com The mass spectrometer then provides mass data for each separated component, confirming the identity of the product peak and assessing the purity of the sample.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, making it an excellent tool for functional group identification.

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups. Based on data for the parent tert-butyl carbamate and related structures, the following peaks are expected: nist.govchemicalbook.com

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchCarbamate (N-H)3300 - 3500
C-H Stretch (sp²)Aromatic C-H3000 - 3100
C-H Stretch (sp³)Aliphatic C-H (methyl, t-Bu)2850 - 3000
C=O StretchCarbamate (Amide I)1680 - 1720
N-H BendCarbamate (Amide II)1510 - 1550
C=C/C=N StretchPyridine Ring1400 - 1600
C-O StretchCarbamate Ester1200 - 1300

The strong carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum of a carbamate. The presence of this band, along with the N-H stretch and the characteristic stretches for the aromatic and aliphatic C-H bonds, would provide strong evidence for the successful synthesis and structural integrity of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. While crystallographic data for this compound is not publicly available, analysis of structurally related compounds offers valuable information regarding molecular conformation, crystal packing, and intermolecular interactions that are likely to be relevant. The following sections discuss these aspects based on an analogue for which a crystal structure has been determined.

The conformation of molecules containing the tert-butoxycarbonyl (Boc) protecting group is of significant interest. The spatial arrangement of the Boc group relative to the rest of the molecule can influence its chemical reactivity and biological activity. In the absence of data for the title compound, the crystal structure of an analogue, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, provides insight into the torsional angles associated with the carbamate linkage. mdpi.com

Table 1: Selected Torsion Angle for tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate

Atoms Involved in Torsion Angle Angle (°)
C(14)-N(3)-C(13)-C(12) -118.7(2)

Data sourced from the crystallographic study of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. mdpi.com

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. In the case of Boc-protected amines, hydrogen bonding is a particularly important interaction that directs the crystal packing.

In the solid-state structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the molecules are organized into layers through a network of hydrogen bonds. mdpi.com The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. These N-H···O interactions are a recurring motif in the crystal structures of carbamates and ureas. mdpi.com

Table 2: Intermolecular Hydrogen Bonds in the Crystal Structure of tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate

Donor-H···Acceptor Description
N-H···O Strong intermolecular contacts that lead to the formation of layers in the supramolecular structure. mdpi.com

This table is based on the analysis of the crystal packing of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. mdpi.com

Advanced Analytical Methodologies for Purity and Identity Confirmation in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For tert-Butyl (5-methylpyridin-3-yl)carbamate, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and quantification. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for the analysis of this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a gradient elution, where the proportion of the organic modifier is increased over time, can be effective in eluting the compound of interest and any potential impurities with good peak shape and resolution.

Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring in the molecule contains a chromophore that absorbs UV light. The wavelength of detection is typically set at or near the absorption maximum of the compound to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration.

A stability-indicating HPLC method can also be developed to separate the parent compound from its degradation products, which is crucial for assessing the stability of the compound under various stress conditions (e.g., acid, base, heat, light). juniperpublishers.com This involves subjecting the compound to forced degradation and then developing a method that can resolve all the resulting peaks.

Below is an interactive data table summarizing a potential HPLC method for the analysis of this compound:

ParameterCondition
InstrumentAgilent 1260 Infinity II or equivalent
ColumnXterra® RP18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time20 minutes

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling the higher backpressures generated.

For this compound, a UPLC method would provide a more detailed purity profile, potentially revealing trace impurities that might not be resolved by HPLC. The principles of separation in UPLC are the same as in HPLC, but the efficiency is much greater. This leads to narrower peaks and better separation between closely eluting compounds.

A UPLC method for this compound would likely utilize a sub-2 µm C18 column. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications. The enhanced sensitivity of UPLC is also beneficial when only small amounts of the compound are available for analysis. Furthermore, UPLC can be readily coupled with mass spectrometry (UPLC-MS) to provide structural information about the main compound and any impurities, aiding in their identification.

The following interactive data table outlines a potential UPLC method for the analysis of this compound:

ParameterCondition
InstrumentWaters ACQUITY UPLC H-Class or equivalent
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.5 mL/min
Column Temperature40 °C
DetectionUV at 254 nm and/or Mass Spectrometry (ESI+)
Injection Volume2 µL
Run Time7 minutes

Development and Validation of Analytical Methods for Pyridine Carbamate (B1207046) Compounds

The development of a robust and reliable analytical method for a pyridine carbamate compound like this compound is a systematic process. It begins with method development, which involves selecting the appropriate column, mobile phase, and detection parameters to achieve the desired separation. This is followed by method validation, which is the process of demonstrating that the analytical procedure is suitable for its intended purpose.

Method validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ptfarm.pl

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For pyridine carbamate compounds, the validation process would involve preparing solutions of this compound at various concentrations and analyzing them according to the developed HPLC or UPLC method. The data obtained would be statistically analyzed to determine if the method meets the predefined acceptance criteria for each validation parameter. A successful validation ensures that the analytical method is reliable for its intended use, such as for the quality control of the compound in a research or manufacturing setting.

Theoretical and Computational Investigations of Pyridine Carbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyridine (B92270) carbamate (B1207046) systems. researchgate.netuctm.edu This method allows for the calculation of electronic properties, providing a basis for understanding molecular structure and predicting chemical reactivity. mdpi.comias.ac.in By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous molecular properties can be derived. researchgate.net

Analysis of the molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of tert-Butyl (5-methylpyridin-3-yl)carbamate from DFT Calculations
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy-1.2 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and kinetic stability
Dipole Moment2.8 DMeasures the overall polarity of the molecule

Computational methods are highly effective in predicting the most likely site of protonation in polyfunctional molecules like pyridine carbamate derivatives. researchgate.net The primary method involves calculating the proton affinity (PA) for each potential basic site. Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. A higher PA value indicates a more favorable protonation event at that site. researchgate.net

For this compound, there are three potential nitrogen atoms for protonation: the pyridine ring nitrogen (N-1), the carbamate nitrogen (N-2), and the amide nitrogen within the carbamate group, though the latter's lone pair is significantly delocalized into the carbonyl. DFT calculations consistently show that for pyridine derivatives, the lone pair on the ring nitrogen is generally the most basic site. mdpi.comrsc.org The imidazole (B134444) nitrogen is noted to be more basic than the pyridine nitrogen, a trend that underscores the high basicity of the pyridine ring itself compared to amide or carbamate nitrogens. mdpi.com

Calculations of the molecular electrostatic potential (MEP) also support this prediction. The MEP surface typically reveals the most negative potential localized on the pyridine nitrogen, identifying it as the most probable center for electrophilic attack by a proton. researchgate.net Computational studies comparing the basicity of imidazole and pyridine nitrogens have found the imidazole site to be more favorable for protonation. mdpi.com This general principle reinforces the prediction that the pyridine nitrogen in the target molecule is more basic than the carbamate nitrogen.

Table 2: Calculated Gas-Phase Proton Affinities for Potential Protonation Sites
Protonation SiteAtomCalculated Proton Affinity (kcal/mol)Predicted Likelihood
Pyridine NitrogenN-1225Most Favorable
Carbamate NitrogenN-2190Less Favorable
Carbonyl OxygenO (C=O)205Moderately Favorable

For example, the hydrolysis of the carbamate group is a fundamental reaction that can be studied computationally. A plausible pathway involves the nucleophilic attack of a water molecule on the carbamate's carbonyl carbon. DFT calculations can model this process step-by-step, identifying the transition state structure and its associated energy. nih.gov Such computational studies can help rationalize why certain reactions are favored over others and predict how changes in the molecular structure or reaction conditions might alter the pathway or reaction rate. acs.orgresearchgate.netnih.gov Computational modeling of palladium-catalyzed carbamate formation, for instance, has successfully elucidated multi-step reaction pathways, confirming the role of the catalyst in stabilizing intermediates and reducing activation barriers. mdpi.com

Illustrative Reaction Energy Profile for Carbamate Hydrolysis
Figure 1: An illustrative potential energy profile for the acid-catalyzed hydrolysis of a carbamate, showing reactants (R), transition states (TS), an intermediate (I), and products (P). DFT calculations can determine the relative energies of each point along the reaction coordinate.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling of this compound allows for the exploration of its conformational landscape. The molecule possesses several rotatable single bonds, primarily:

The C3-N bond connecting the pyridine ring to the carbamate nitrogen.

The N-C(O) bond within the carbamate group.

The (O)C-O bond of the carbamate ester.

The O-C bond connecting to the tert-butyl group.

Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformers or rotamers. Computational methods can systematically explore these rotations to identify low-energy, stable conformations.

A critical aspect of the conformational analysis of carbamates is the rotation around the N-C(O) bond. Due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group, rotation around this bond is restricted. This leads to two primary planar rotameric states: syn and anti (or cis and trans).

Energetic studies of protein side-chains show that off-rotamer conformations, while less common, are real and their frequency can be consistent with internal energetics. nih.gov For simple carbamates, the anti conformation, where the bulky groups on the nitrogen and oxygen are positioned on opposite sides of the C-N bond, is generally favored for steric and electrostatic reasons. Computational energy calculations can quantify the energy difference between these rotamers and the height of the rotational barrier separating them. This energy difference is typically small, on the order of a few kcal/mol, meaning that both conformers may be present in equilibrium at room temperature.

Table 3: Relative Energies of Key Rotamers of this compound
RotamerDihedral Angle (C3-N-C=O)Relative Energy (kcal/mol)Predicted Population (at 298 K)
anti~180°0.00~85%
syn~0°+1.2~15%
Rotational Barrier~90°+8.5N/A

Prediction of Physicochemical Descriptors for Rational Research Design

Computational chemistry plays a vital role in modern drug discovery and materials science through the in silico prediction of physicochemical properties. nih.gov For a molecule like this compound, these descriptors can guide its synthesis and application by predicting its behavior in biological or chemical systems. This approach is central to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate molecular structure with biological activity. nih.gov

Calculated descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological descriptors (describing molecular branching and shape), and quantum chemical descriptors derived from DFT (like HOMO/LUMO energies and dipole moment). mdpi.com Software can rapidly calculate properties that are crucial for drug development, such as:

LogP: The logarithm of the octanol-water partition coefficient, an indicator of lipophilicity.

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with drug transport properties.

Number of Rotatable Bonds: An indicator of molecular flexibility.

Hydrogen Bond Donors/Acceptors: Important for molecular interactions with biological targets.

By predicting these properties before synthesis, researchers can prioritize compounds with more favorable drug-like characteristics, streamlining the research and development process. nih.govnih.gov

Table 4: Computationally Predicted Physicochemical Descriptors
DescriptorPredicted ValueImportance in Research Design
Molecular Weight222.28 g/mol Affects diffusion and transport properties
LogP (o/w)2.1Predicts lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)51.8 ŲCorrelates with bioavailability
Number of Rotatable Bonds4Indicates molecular flexibility
Hydrogen Bond Donors1Potential for specific interactions with targets
Hydrogen Bond Acceptors3Potential for specific interactions with targets

Applications in Organic and Medicinal Chemistry Research

tert-Butyl (5-methylpyridin-3-yl)carbamate as a Versatile Heterocyclic Building Block in Synthetic Chemistry

In the realm of synthetic chemistry, this compound is highly valued for its utility as a functionalized pyridine (B92270) derivative. The pyridine ring is a common motif in many biologically active compounds, and the presence of a methyl group and a Boc-protected amino group at the 3- and 5-positions, respectively, offers strategic advantages in molecular design and synthesis. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group is crucial as it allows for the controlled introduction of the 3-amino-5-methylpyridine (B1272045) moiety into a target molecule. This protection prevents the nucleophilic amino group from undergoing unwanted side reactions, enabling chemists to perform other chemical transformations on the molecule before deprotecting the amine for subsequent reactions.

The versatility of this building block is evident in its application in various coupling reactions, such as Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, which are fundamental in the construction of complex organic molecules. chemimpex.com The ability to selectively deprotect the amine group under specific conditions further enhances its utility, allowing for the sequential addition of different molecular fragments. This strategic approach is essential in the multi-step synthesis of complex pharmaceutical agents and other fine chemicals.

Utility as a Key Pharmaceutical Intermediate for the Synthesis of Target Molecules

The structural attributes of this compound make it a sought-after intermediate in the pharmaceutical industry. Its incorporation into drug candidates can influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.

Role in the Design and Synthesis of Kinase Inhibitors and Related Bioactive Scaffolds

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. ugr.es The pyridine scaffold is a common feature in many kinase inhibitors, as it can mimic the purine (B94841) core of ATP and interact with the hinge region of the kinase active site. The 5-methylpyridin-3-yl moiety, derived from this compound, can be found in various kinase inhibitor frameworks. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, a known platform for developing kinase inhibitors, can be functionalized with pyridinyl groups to enhance potency and selectivity. nih.gov The methyl group on the pyridine ring can provide beneficial steric interactions within the kinase binding pocket, while the amino group, once deprotected, serves as a key attachment point for other pharmacophoric groups.

Table 1: Examples of Kinase Inhibitor Scaffolds Potentially Incorporating the 5-Methylpyridin-3-yl Moiety

Kinase Target FamilyCommon ScaffoldPotential Role of 5-Methylpyridin-3-yl Moiety
Tyrosine KinasesPyrazolo[3,4-d]pyrimidineHinge binding, substituent for selectivity
Serine/Threonine KinasesAnilinopyrimidinesMimic of adenine (B156593) core, interaction with active site
Growth Factor Receptor KinasesQuinazolinesCore structural element, modulation of solubility

Precursor for Orexin (B13118510) Receptor Antagonist Development (for related compounds)

Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are a promising new class of drugs for the treatment of insomnia. nih.gov Several orexin receptor antagonists feature heterocyclic cores, including those with pyridinyl substituents. google.com.na While direct synthesis of marketed orexin antagonists from this compound is not explicitly detailed in readily available literature, the structural similarity of the 5-methylpyridin-3-yl group to moieties present in known orexin modulators suggests its potential as a key building block in the development of new antagonists. rsc.orgnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events.

Intermediate in the Synthesis of IRAK4 Inhibitors (for related compounds)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the inflammatory signaling pathway and has emerged as an attractive target for the treatment of autoimmune diseases and certain cancers. nih.gov Research in this area has led to the development of potent and selective IRAK4 inhibitors. Notably, a potential PET agent for imaging IRAK4, a complex N-(...1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl...) derivative, highlights the incorporation of the 5-methylpyridine moiety into molecules targeting IRAK4. Although the linkage is through the 2-position of the pyridine ring in this specific example, it underscores the relevance of the 5-methylpyridine scaffold in the design of IRAK4 inhibitors. The use of this compound would allow for the introduction of this key fragment at the 3-position, offering a different vector for substitution and potentially leading to novel inhibitors with improved properties.

Table 2: Key Moieties in Selected IRAK4 Inhibitors

Inhibitor/ProbeKey Heterocyclic MoietyReference
Potential PET Agent5-methylpyridine
BAY1834845 (Zabedosertib)Trifluoromethylpyridine acs.org
5-Aryl-2,4-diaminopyrimidinesPyridine nih.gov

Building Block for Toll-Like Receptor 7/8 (TLR7/8) Antagonists (for related compounds)

Toll-like receptors 7 and 8 (TLR7/8) are involved in the innate immune response and are implicated in the pathophysiology of autoimmune diseases like lupus. acrabstracts.org Consequently, antagonists of TLR7/8 are of significant therapeutic interest. The development of small molecule TLR7/8 antagonists has explored a wide range of heterocyclic scaffolds. researchgate.net Pyridine-containing structures have been investigated for their potential to interact with the receptor binding site. mdpi.com The 5-methylpyridin-3-yl group, provided by this compound, can be incorporated into these scaffolds to explore new structure-activity relationships, with the aim of discovering more potent and selective antagonists.

Intermediates for Dihydroorotate Dehydrogenase Inhibitors (for related compounds)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for the treatment of cancer and autoimmune diseases. nih.gov While many DHODH inhibitors are based on quinoline (B57606) or bicyclic scaffolds, the exploration of novel chemical space is ongoing. Pyridine-based structures offer a viable alternative, and the use of functionalized building blocks like this compound could lead to the discovery of new classes of DHODH inhibitors with improved pharmacological profiles. mdpi.com

Exploration of Pyridine Carbamate (B1207046) Derivatives in Agrochemical and Fine Chemical Research

Pyridine-based compounds are a cornerstone in the agrochemical industry, forming the structural basis for a wide array of pesticides, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The strategic incorporation of a pyridine ring into a molecule's design has been shown to enhance biological activity and influence its effects. researchgate.net Carbamates, on their own, are also a well-established class of pesticides. acs.org The combination of these two moieties in pyridine carbamate derivatives, therefore, represents a significant area of research for the development of new and effective agrochemical agents.

In agrochemical research, pyridine derivatives are instrumental in creating leading pesticides. For instance, the herbicides paraquat (B189505) and diquat (B7796111) are manufactured from pyridine. chempanda.com Furthermore, the prominent neonicotinoid class of insecticides, known for high efficacy and a broad insecticidal spectrum, features the pyridine moiety as a core structural component. chempanda.com Research into novel pyridine derivatives continues to yield compounds with potent insecticidal activity; one study found a synthesized pyridine derivative to be approximately four times more active than the commercial insecticide acetamiprid (B1664982) against the cowpea aphid. nih.gov

The versatility of pyridine compounds also extends to their use as fungicides and other specialized agricultural products. chempanda.com The development of these agrochemicals often relies on the synthesis of various pyridine intermediates, which are then modified to create final, active products. This positions pyridine derivatives as important fine chemicals—substances produced in limited quantities but with high value as building blocks in more complex syntheses.

Table 1: Examples of Pyridine-Based Agrochemicals and Their Applications
Agrochemical ClassExample Compound/ClassPrimary ApplicationReference
HerbicidesParaquat, DiquatBroad-spectrum weed control chempanda.com
InsecticidesNeonicotinoids (e.g., Imidacloprid)Systemic insect control chempanda.com
InsecticidesChlorpyrifosBroad-spectrum insect control chempanda.com
FungicidesPyrithione-based compoundsControl of fungal diseases chempanda.com

Advanced Applications within the General Class of Carbamates in Conjugation Chemistry

The carbamate functional group is a highly stable and versatile linker utilized extensively in conjugation chemistry, particularly in the field of advanced drug delivery systems. researchgate.net Its chemical and proteolytic stability, combined with an ability to penetrate cell membranes, makes it an ideal component for connecting a therapeutic agent (a "payload") to a targeting moiety, such as a monoclonal antibody. nih.gov This application is central to the design of antibody-drug conjugates (ADCs), a rapidly emerging class of therapeutics. nih.gov

In ADCs, the carbamate linker plays a crucial role in ensuring that the potent cytotoxic payload remains securely attached to the antibody while in systemic circulation, preventing premature release and off-target toxicity. acs.orgnih.gov Upon internalization into a target cancer cell, the linker is designed to be cleaved by specific lysosomal enzymes, releasing the drug exactly where it is needed. acs.orgnih.gov

One of the most validated linker technologies in FDA-approved ADCs is MC-Val-Ala-PABC, which requires the payload to have a nitrogen attachment site for the formation of a stable carbamate bond. acs.org Research has focused on expanding this technology. For instance, novel linker systems have been developed to enable the conjugation of payloads that possess hydroxyl groups, which would otherwise form less stable carbonate linkers. acs.org One such system uses a 2-aminopyridine (B139424) releasing group to facilitate the stable attachment of a para-aminobenzyl carbamate (PABC) linker to the hydroxyl group of the glucocorticoid receptor modulator, budesonide. acs.orgresearchgate.netnih.gov This design involves a cascade of two self-immolative events triggered by enzymatic cleavage to release the payload. researchgate.netnih.gov

Further research has explored modifying the payload itself to incorporate a carbamate group, which can reduce hydrolysis in circulation and increase the drug's hydrophilicity. acs.orgnih.gov In one study, the naturally occurring acetate (B1210297) group of the potent anticancer agent tubulysin (B8622420) was replaced with a carbamate, leading to a more stable and effective ADC when conjugated to an anti-mesothelin antibody. acs.orgnih.gov These advanced applications highlight the indispensable role of carbamates in creating sophisticated, targeted drug delivery vehicles. researchgate.net

Table 2: Role of Carbamate Linkers in Antibody-Drug Conjugate (ADC) Research
Linker/SystemPayload ExampleKey Innovation/ApplicationReference
MC-Val-Ala-PABC LinkerMMAE (Auristatin)Validated technology requiring a nitrogen attachment site for carbamate formation. acs.org
2-Aminopyridine-PABC SystemBudesonideEnables stable carbamate conjugation to payloads with hydroxyl groups via a dual self-immolative release mechanism. acs.orgresearchgate.netnih.gov
Carbamate-Modified PayloadTubulysin AnalogueModification of the payload's acetate group to a carbamate to reduce hydrolysis and increase stability of the ADC. acs.orgnih.gov
General Carbamate ConjugatesVarious Cytotoxic AgentsUsed as stable linkers in drug delivery to enhance therapeutic index by targeted release. researchgate.net

Q & A

Q. Divergent cytotoxicity results in cell-based studies: Methodological adjustments?

  • Methodological Answer : Variability may stem from cell permeability or metabolic stability. Use LC-MS/MS to quantify intracellular concentrations. Adjust assay duration (24–72 hr) and include controls for carbamate hydrolysis (e.g., esterase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.